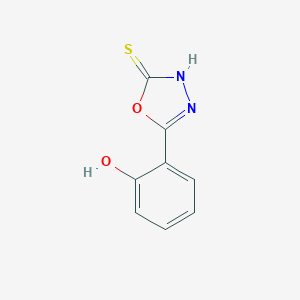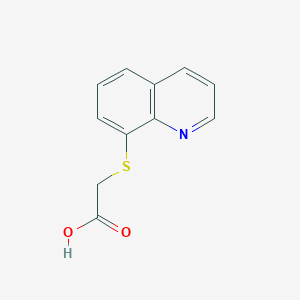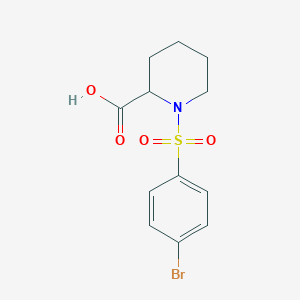
1,1-Dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol, also known as DPMT, is an organic compound that belongs to the thiolan family. It is a colorless, crystalline solid with a melting point of 78-80 °C and a boiling point of 134-135 °C. DPMT has been used in various scientific research applications, including as a substrate for enzymes, as a chelator for metal ions, and as a ligand for proteins. It has also been used as a potential therapeutic agent for certain medical conditions.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, aiding in the understanding of their interactions and dynamics within a biological system .
Medicinal Chemistry
In medicinal chemistry, this molecule serves as a building block for the synthesis of more complex compounds. Its structure is key in the development of new drugs, especially due to the presence of the pyridinylmethylamino group, which is a common motif in pharmacologically active molecules .
Biotechnology Applications
Biotechnological applications of this compound include its use as an intermediate in the synthesis of biomolecules. It can be used to modify the properties of enzymes or other proteins, potentially improving their stability or activity for industrial processes .
Pharmacology
Pharmacologically, this compound could be explored for its potential therapeutic effects. Its chemical structure suggests it might interact with certain biological pathways, which could be harnessed to treat diseases. Research in this area would focus on its bioactivity and mechanism of action .
Chemical Synthesis
In the field of chemistry, this compound is valuable for its versatility in chemical reactions. It can act as a precursor for various synthetic routes, leading to the production of a wide range of chemical entities with potential applications in different industries .
Materials Science
Materials science research could investigate the use of this compound in the creation of new materials. Its molecular structure could contribute to the development of novel polymers or coatings with unique properties, such as enhanced durability or chemical resistance .
Environmental Science
Lastly, environmental science could benefit from the study of this compound in the context of pollution control or remediation. Its reactivity with pollutants or its incorporation into sensors for environmental monitoring are potential areas of application .
properties
IUPAC Name |
1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCRLYXMUJVCNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Fluoro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B362249.png)
![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)
![6-(4-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362257.png)

![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)